molecular formula C10H14N2O2 B13939123 2-Ethylamino-6-methyl-isonicotinic acid methyl ester

2-Ethylamino-6-methyl-isonicotinic acid methyl ester

Cat. No.: B13939123
M. Wt: 194.23 g/mol
InChI Key: KOZKXZKKALKBLN-UHFFFAOYSA-N
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Description

2-Ethylamino-6-methyl-isonicotinic acid methyl ester is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of an ethylamino group and a methyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-6-methyl-isonicotinic acid methyl ester typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the methyl ester. The ethylamino group can be introduced through a subsequent reaction with ethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-6-methyl-isonicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Ethylamino-6-methyl-isonicotinic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylamino-6-methyl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Isonicotinic acid methyl ester
  • 2-Amino-isonicotinic acid ethyl ester
  • Methyl nicotinate

Comparison

Compared to similar compounds, 2-Ethylamino-6-methyl-isonicotinic acid methyl ester is unique due to the presence of both an ethylamino group and a methyl group. This structural difference can result in distinct chemical properties and biological activities, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(ethylamino)-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-11-9-6-8(10(13)14-3)5-7(2)12-9/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

KOZKXZKKALKBLN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=C1)C(=O)OC)C

Origin of Product

United States

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